molecular formula C35H46ClN5O9S B1667651 Asunaprevir CAS No. 630420-16-5

Asunaprevir

Cat. No. B1667651
M. Wt: 748.3 g/mol
InChI Key: XRWSZZJLZRKHHD-WVWIJVSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asunaprevir, also known as BMS-650032, is a potent hepatitis C virus (HCV) NS3 protease inhibitor . It has shown high efficacy in dual-combination regimens with daclatasvir in patients chronically infected with HCV genotype 1b . It was developed by Bristol-Myers Squibb and completed Phase III clinical trials in 2013 .


Synthesis Analysis

The synthesis of Asunaprevir involves a convergent synthesis with 20 total steps, resulting in an overall yield of approximately 3% . The manufacturing route has not been disclosed, but the procedure is likely the scale route used by Bristol–Myers Squibb .


Molecular Structure Analysis

Asunaprevir is a tripeptidic acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease . The potency of Asunaprevir is significantly compromised by the drug resistance mutations R155K and D168A . These mutations disrupt the enzyme’s interaction with Asunaprevir’s P2* isoquinoline .


Chemical Reactions Analysis

Asunaprevir undergoes rapid absorption, with a time to reach maximum plasma concentration (Tmax) of 2-4 hours and an elimination half-life (t½) of approximately 15-20 hours observed in single-ascending dose studies . Oxidative metabolism of Asunaprevir is primarily mediated by CYP3A4/5 .


Physical And Chemical Properties Analysis

Asunaprevir has a molecular formula of C35H46ClN5O9S and a molecular weight of 748.3 g/mol . It is an oligopeptide .

Scientific Research Applications

Discovery and Development

  • Discovery of Asunaprevir : Asunaprevir (BMS-650032, 24) was discovered as a tripeptidic acylsulfonamide inhibitor of the NS3/4A enzyme. It entered phase III clinical trials for the treatment of hepatitis C virus (HCV) infection. This discovery was significant in overcoming cardiovascular liabilities observed in earlier leads from the same chemical series (Scola et al., 2014).

Pharmacology and Efficacy

  • Preclinical Profile : Asunaprevir was shown to be effective in treating HCV genotype 1 when combined with alfa interferon and/or the NS5A replication complex inhibitor daclatasvir. Its efficacy was established through competitive binding to the NS3/4A protease complex (Mcphee et al., 2012).
  • Resistance Analysis : In vitro genotypic and phenotypic analysis of asunaprevir-associated resistance against genotypes 1a and 1b used HCV replicons and patient samples from clinical studies. This analysis was crucial in understanding the drug's resistance profile and guiding its clinical use (Mcphee et al., 2012).

Clinical Applications and Safety

  • Clinical Efficacy and Safety : Asunaprevir, as a protease inhibitor, showed high efficacy in the treatment of HCV, particularly in genotypes 1 and 4. Its safety profile was evaluated through various clinical trials, making it a candidate component of interferon-free combinations for HCV treatment (Gentile et al., 2014).

Pharmacokinetics

  • In Vitro Metabolism and Pharmacokinetics : Studies have detailed the pharmacokinetics and metabolism of Asunaprevir in vivo, highlighting its clearance, hepatic disposition, and the impact on clinical dosing guidelines (Mosure et al., 2015).

Drug-Drug Interactions

  • Drug–Drug Interactions : Asunaprevir's interactions with other drugs were characterized, particularly in the context of its metabolism by cytochrome P450 (CYP) 3A4 and its effects on other medications metabolized by the same pathway (Eley et al., 2015).

Safety And Hazards

Asunaprevir is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

Future Directions

Asunaprevir displays broad-spectrum antiviral activity and might be worth developing as a new drug repurposing candidate for COVID-19 . It has been found to markedly inhibit SARS-CoV-2-induced cytopathic effects in Vero E6 cells .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWSZZJLZRKHHD-WVWIJVSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46ClN5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026065
Record name Asunaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<50 mg/L
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity.
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Asunaprevir

CAS RN

630420-16-5
Record name Asunaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630420-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asunaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asunaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASUNAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145-155 ºC
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asunaprevir
Reactant of Route 2
Reactant of Route 2
Asunaprevir
Reactant of Route 3
Reactant of Route 3
Asunaprevir
Reactant of Route 4
Reactant of Route 4
Asunaprevir
Reactant of Route 5
Reactant of Route 5
Asunaprevir
Reactant of Route 6
Reactant of Route 6
Asunaprevir

Citations

For This Compound
5,990
Citations
C Reviriego - Drugs of the Future, 2012 - access.portico.org
Hepatitis C virus (HCV) currently affects more than 170 million people worldwide. Over 80% of the infected individuals develop chronic hepatitis, which leads to other complications, …
Number of citations: 11 access.portico.org
T Eley, T Garimella, W Li, RJ Bertz - Clinical pharmacokinetics, 2015 - Springer
… Asunaprevir is a tripeptidic acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Asunaprevir … Asunaprevir demonstrates high apparent oral clearance and minimal …
Number of citations: 60 link.springer.com
N Akamatsu, Y Sugawara, N Kokudo - Expert Review of Anti …, 2015 - Taylor & Francis
… occur with asunaprevir, asunaprevir is usually the target of the interaction, and asunaprevir is a sensitive substrate of both CYP3A4 and OATP1B1. Co-administration of asunaprevir with …
Number of citations: 10 www.tandfonline.com
I Gentile, AR Buonomo, E Zappulo, G Minei… - … and clinical risk …, 2014 - Taylor & Francis
… , an NS5A inhibitor, asunaprevir results in a very … , asunaprevir is associated with a transient increase in aminotransferase levels, which is mild in most cases. In conclusion, asunaprevir …
Number of citations: 44 www.tandfonline.com
F McPhee, J Friborg, S Levine, C Chen… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… of asunaprevir-associated resistance against genotypes 1a and 1b using HCV replicons and patient samples obtained from clinical studies of short-term asunaprevir … of asunaprevir …
Number of citations: 152 journals.asm.org
F McPhee, AK Sheaffer, J Friborg… - Antimicrobial agents …, 2012 - Am Soc Microbiol
Asunaprevir (ASV; BMS-650032) is a hepatitis C virus (HCV) NS3 protease inhibitor that has demonstrated efficacy in patients chronically infected with HCV genotype 1 when combined …
Number of citations: 217 journals.asm.org
M Manns, S Pol, IM Jacobson, P Marcellin, SC Gordon… - The Lancet, 2014 - thelancet.com
… (205 received daclatasvir plus asunaprevir and 102 received … Daclatasvir plus asunaprevir provided sustained virological … 12 weeks with daclatasvir plus asunaprevir and placebo in …
Number of citations: 450 www.thelancet.com
PM Scola, LQ Sun, AX Wang, J Chen… - Journal of medicinal …, 2014 - ACS Publications
The discovery of asunaprevir (BMS-650032, 24) is described. This tripeptidic acylsulfonamide inhibitor of the NS3/4A enzyme is currently in phase III clinical trials for the treatment of …
Number of citations: 131 pubs.acs.org
YS Lim, LP Nguyen, GH Lee, SG Lee, KS Lyoo… - Molecules and …, 2021 - ncbi.nlm.nih.gov
… much higher than that of asunaprevir for HCV, we found that asunaprevir exhibits broad-spectrum antiviral activity against RNA viruses. This finding indicates that asunaprevir may be a …
Number of citations: 10 www.ncbi.nlm.nih.gov
RM Poole - Drugs, 2014 - Springer
… + asunaprevir has received its first global approval in this indication in Japan. Daclatasvir + asunaprevir … in the development of daclatasvir + asunaprevir leading to this first approval for …
Number of citations: 60 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.